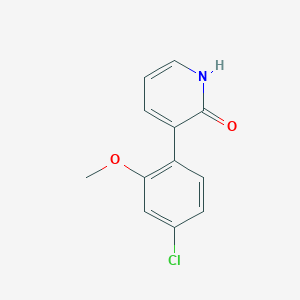
4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, or 4CMPH2P, is a synthetic organic compound of the pyridine family. It is a white crystalline solid with a molecular weight of 199.58 g/mol and a melting point of 153-155°C. 4CMPH2P is an important intermediate for the synthesis of pharmaceuticals and other compounds. It has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
科学的研究の応用
4CMPH2P has been studied for its potential applications in scientific research. It has been used as a tool to investigate the effects of certain compounds on the biological activity of cells and tissues. Additionally, 4CMPH2P has been used to investigate the effects of environmental pollutants on the environment. It has also been used in studies of drug metabolism, as well as in studies of the effects of drugs on the body.
作用機序
The mechanism of action of 4CMPH2P is not fully understood. However, it is believed that 4CMPH2P interacts with certain proteins in the body, which can lead to changes in the activity of certain enzymes and other proteins. This can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
4CMPH2P has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, 4CMPH2P has been found to have an inhibitory effect on the activity of certain neurotransmitters, such as dopamine and norepinephrine. It has also been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
4CMPH2P has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, 4CMPH2P has a low toxicity and is not hazardous to handle. However, 4CMPH2P is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, 4CMPH2P is not very soluble in organic solvents, so it must be used in higher concentrations than other compounds.
将来の方向性
There are many potential future directions for research on 4CMPH2P. These include further investigation of its biochemical and physiological effects, as well as further investigation of its potential applications in scientific research. Additionally, further research could be done to investigate the effects of 4CMPH2P on the environment, and to investigate its potential uses in drug metabolism and drug delivery. Finally, further research could be done to investigate the effects of 4CMPH2P on other proteins and enzymes, as well as to investigate its potential therapeutic applications.
合成法
4CMPH2P can be synthesized by the condensation reaction of 3-chloro-4-methoxyphenol and 2-hydroxypyridine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 80-90°C. A variety of other reagents, such as sodium hydroxide, sodium bicarbonate, or sodium carbonate, can also be used to facilitate the reaction. The reaction is typically complete in a few hours.
特性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-3-2-8(6-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISIAWVSAXKGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682997 |
Source


|
| Record name | 4-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-09-6 |
Source


|
| Record name | 4-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367757.png)

![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)

![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)


![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)





